molecular formula C19H19N3O4 B2906333 N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide CAS No. 942001-32-3

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide

Cat. No.: B2906333
CAS No.: 942001-32-3
M. Wt: 353.378
InChI Key: SSYQKSDGVLREIF-UHFFFAOYSA-N
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Description

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidinone core substituted with methyl groups at positions 2 and 9, and a 2,6-dimethoxybenzamide moiety at position 2. This structure combines a nitrogen-rich bicyclic system with a methoxy-substituted aromatic carboxamide, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-11-7-6-10-22-17(11)20-12(2)16(19(22)24)21-18(23)15-13(25-3)8-5-9-14(15)26-4/h5-10H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYQKSDGVLREIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[1,2-a]pyrimidine core. This can be achieved through the condensation of appropriate precursors, such as 2-aminopyridine and β-diketones, under acidic or basic conditions. The resulting intermediate is then subjected to further functionalization to introduce the dimethyl and oxo groups.

The benzamide moiety can be introduced through an amide coupling reaction. This involves the reaction of the pyrido[1,2-a]pyrimidine intermediate with 2,6-dimethoxybenzoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is typically carried out in an organic solvent like dichloromethane or DMF (dimethylformamide) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps, such as recrystallization or chromatography, are scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or THF (tetrahydrofuran).

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to modulate cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

The compound can be compared to structurally or functionally related molecules, including benzamide derivatives, pyrimidinone analogs, and heterocyclic inhibitors. Below is a detailed analysis:

Benzamide Derivatives

Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide)

  • Structural Similarities: Shares the 2,6-dimethoxybenzamide group but replaces the pyrido[1,2-a]pyrimidinone core with an isoxazole ring.
  • Functional Differences: Isoxaben is a cellulose biosynthesis inhibitor (CBI) used as a herbicide, targeting plant cell wall formation .
  • Key Data :
Property Target Compound Isoxaben
Core Structure Pyrido[1,2-a]pyrimidinone Isoxazole
Bioactivity Undefined (structural analogs suggest kinase inhibition) Herbicidal (cellulose biosynthesis inhibition)
References
Pyrimidinone Derivatives

Thieno[2,3-d]pyrimidinone Derivatives

  • Example: N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide.
  • Structural Similarities: Both compounds feature a fused pyrimidinone ring system. The thieno[2,3-d]pyrimidinone derivatives replace the pyrido ring with a thiophene moiety.
  • Functional Differences: These derivatives exhibit antimicrobial activity, suggesting that the pyrimidinone core is critical for interacting with bacterial targets . The target compound’s pyrido ring may enhance solubility or target selectivity.

Impurity H(EP) (3-[2-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one)

  • Structural Similarities: Shares the pyrido[1,2-a]pyrimidinone core but includes a piperidinyl-ethyl substituent and a difluorobenzoyl group.
Heterocyclic Inhibitors

IRAK4 Inhibitors (e.g., N-(imidazo[1,2-b]pyridazin-3-yl)-1-cyclohexyl-2H-indazole-5-carboxamide)

  • Structural Similarities : Feature carboxamide-linked heterocyclic systems, though with imidazo-pyridazine or pyrazolo-pyrimidine cores.
  • Functional Differences : These compounds target interleukin-1 receptor-associated kinase 4 (IRAK4) for asthma treatment, highlighting the versatility of carboxamide-heterocycle hybrids in kinase inhibition .

Biological Activity

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C17H18N4O3
  • Molecular Weight : 342.35 g/mol

The structure includes a pyrido[1,2-a]pyrimidine moiety linked to a dimethoxybenzamide group, which may influence its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:

  • Mechanism of Action : Research indicates that such compounds can inhibit key enzymes involved in tumor growth. A related compound was shown to inhibit dihydrofolate reductase (DHFR), leading to reduced cellular levels of NADP and NADPH, which are crucial for cancer cell proliferation .

Inhibition of Kinases

The compound's structural analogs have been evaluated for their ability to inhibit various kinases:

CompoundKinase TargetIC50 Value (µM)Reference
I-8RET Kinase0.5
IIDHFR0.3

These findings suggest that the compound may act as a potent kinase inhibitor, which is essential in cancer treatment strategies.

Antimicrobial Activity

In addition to antitumor effects, some derivatives of pyrido[1,2-a]pyrimidines have demonstrated antimicrobial properties. Studies show that modifications in the benzamide portion can enhance activity against bacterial strains .

Case Study 1: In Vivo Antitumor Efficacy

A study involving a series of pyrido[1,2-a]pyrimidine derivatives demonstrated significant antitumor efficacy in xenograft models. The lead compound exhibited tumor growth inhibition rates exceeding 70% at doses of 50 mg/kg .

Case Study 2: Mechanistic Insights

Another investigation focused on the interaction of these compounds with cellular pathways. It was found that the compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Synthesis and Evaluation

The synthesis of this compound has been reported alongside biological evaluations showing promising results in vitro and in vivo. The compound's structure-function relationship has been extensively studied to optimize its pharmacological profile .

Safety and Toxicity

Toxicological assessments indicate that while the compound exhibits potent biological activities, it also requires careful evaluation for safety profiles in clinical settings. Studies report manageable toxicity levels with no significant adverse effects observed at therapeutic doses .

Q & A

What are the established synthetic methodologies for preparing N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide?

Answer: The compound is synthesized via condensation of the pyrido[1,2-a]pyrimidine core with 2,6-dimethoxybenzoyl chloride in dichloromethane under reflux, using triethylamine as a base to facilitate amide bond formation. Optimizing reaction time (6–12 hours) and stoichiometric ratios (1:1.2 molar ratio of core to acyl chloride) is critical for yields >70%. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

What spectroscopic and crystallographic techniques are recommended for structural validation?

Answer:

  • HRMS : Confirms molecular weight (e.g., m/z 393.15 [M+H]⁺).
  • NMR : ¹H NMR identifies substituents (e.g., methyl groups at δ 2.4–2.6 ppm; methoxy protons at δ 3.8–4.0 ppm).
  • X-ray crystallography : Resolve 3D geometry using SHELXL for refinement. Twinned crystals may require SHELXD for phase resolution. Anisotropic displacement parameters validate bond lengths/angles (e.g., amide C=O at 1.23 Å) .

How can researchers design structure-activity relationship (SAR) studies to optimize bioactivity?

Answer:

  • Modify substituents : Introduce halogens (e.g., F, Cl) at the benzamide para position to enhance target affinity.
  • Assay conditions : Test IC50 against COX-1/COX-2 enzymes (in vitro) and compare logP via HPLC.
  • Computational modeling : Use AutoDock Vina to predict Mg²⁺ chelation by the pyrido-pyrimidine core and amide oxygen .

What strategies resolve contradictions between in vitro and in vivo efficacy data?

Answer:

  • Pharmacokinetic profiling : Assess metabolic stability using liver microsomes (e.g., t½ <30 min suggests rapid clearance).
  • Isotopic labeling : Track tissue distribution with ³H/¹⁴C-labeled analogs.
  • Prodrug derivatization : Mask the amide group with acetyl or PEG moieties to improve bioavailability .

How to validate target engagement in cellular assays?

Answer:

  • CETSA : Confirm binding via thermal shift (ΔTm >2°C indicates stabilization).
  • siRNA knockdown : >50% target protein reduction should nullify activity.
  • Dose-response curves : Use 10 nM–100 µM range with COX-2 inhibitors (e.g., celecoxib) to verify specificity .

What analytical approaches address discrepancies in crystallographic vs. computational binding poses?

Answer:

  • Re-refinement : Use SHELXL with anisotropic displacement parameters to resolve electron density ambiguities.
  • DFT optimization : Compare hydrogen-bonding networks (e.g., pyrido-pyrimidine N1–Mg²⁺ distance: 2.1 Å experimentally vs. 2.0 Å computationally) .

How to optimize reaction conditions to minimize byproducts during scale-up?

Answer:

  • Design of Experiments (DoE) : Vary temperature (80–120°C) and solvent (DMF vs. DCM).
  • Flow chemistry : Improve heat control to suppress dimerization.
  • Protecting groups : Introduce Boc on the pyrido-pyrimidine nitrogen to block side reactions .

How to analyze conflicting cytotoxicity results across cell lines?

Answer:

  • Normalization : Use MTT assays with cell-specific controls (e.g., HEK293 vs. MCF-7).
  • Efflux inhibition : Co-treat with verapamil to assess ABC transporter involvement.
  • Transcriptomics : Corrogate cytotoxicity with target mRNA levels (e.g., COX-2 expression >5-fold in resistant lines) .

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